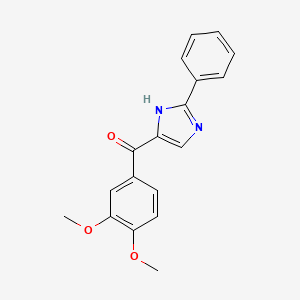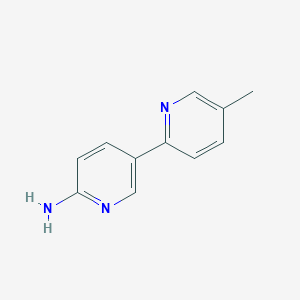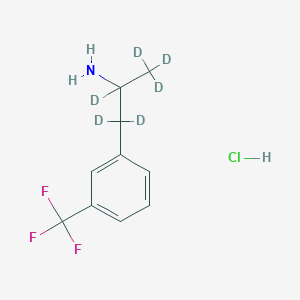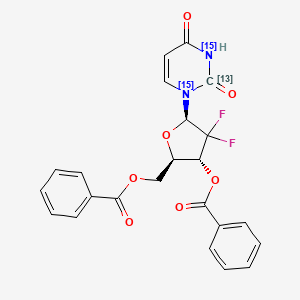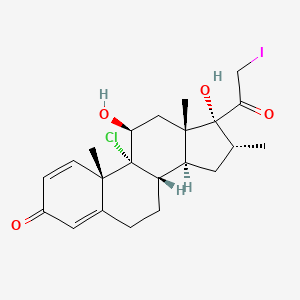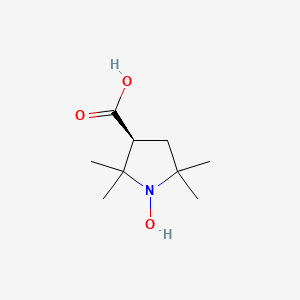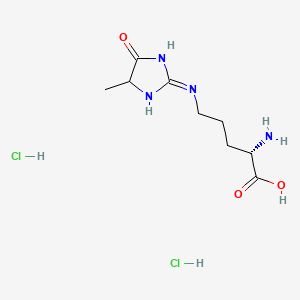
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is a derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The unique structure of this compound makes it a valuable tool in biochemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride typically involves multiple steps, starting from L-ornithine. The key steps include the formation of the imidazolone ring and subsequent methylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the imidazolone ring, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds.
Aplicaciones Científicas De Investigación
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies of enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in metabolic disorders, is ongoing.
Industry: It serves as a precursor in the production of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes involved in the urea cycle. The compound can modulate the activity of these enzymes, influencing metabolic pathways and cellular processes. The imidazolone ring plays a crucial role in binding to these targets, enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
Similar Compounds
L-Ornithine Hydrochloride: A simpler derivative of L-ornithine, primarily used in metabolic studies.
L-Ornithine L-Aspartate: A compound used to treat hyperammonemia and improve liver function.
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine-d6: An isotope-labeled version used in metabolic research.
Uniqueness
N5-(5-Hydro-5-methyl-4-imidazolon-2-yl) L-Ornithine Dihydrochloride stands out due to its unique imidazolone ring structure, which imparts distinct biochemical properties. This makes it a valuable tool in research applications where precise modulation of enzyme activity and metabolic pathways is required.
Propiedades
Fórmula molecular |
C9H18Cl2N4O3 |
|---|---|
Peso molecular |
301.17 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H16N4O3.2ClH/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16;;/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14);2*1H/t5?,6-;;/m0../s1 |
Clave InChI |
PREKNKZLXRNWMC-ALWJINAOSA-N |
SMILES isomérico |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1.Cl.Cl |
SMILES canónico |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



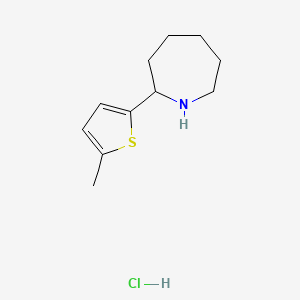
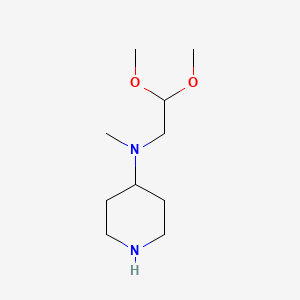
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
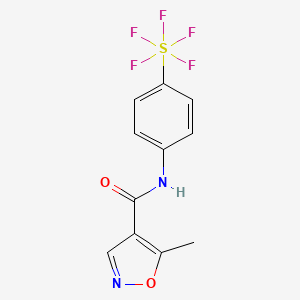
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)

